molecular formula C3H5F9O10S3Yb B153675 Ytterbium(III) trifluoromethanesulfonate hydrate(1:3:x) CAS No. 252976-51-5

Ytterbium(III) trifluoromethanesulfonate hydrate(1:3:x)

Cat. No. B153675
CAS RN: 252976-51-5
M. Wt: 641.3 g/mol
InChI Key: JVQKYOUQBOFVEB-UHFFFAOYSA-N
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Description

Ytterbium(III) trifluoromethanesulfonate hydrate, also known as Yb(OTf)3, is a compound that functions as a catalyst in the organic synthesis of heterocycles . It also acts as a Lewis acid in a variety of organic reactions . The compound has a linear formula of (CF3SO3)3Yb · xH2O .


Synthesis Analysis

Ytterbium(III) trifluoromethanesulfonate can be prepared by adding an excess of ytterbium (III) oxide to an aqueous solution of Trifluoromethanesulfonic Acid (50% v/v), followed by heating at boiling for 0.5–1 h .


Molecular Structure Analysis

The molecular weight of Ytterbium(III) trifluoromethanesulfonate is 620.25 (anhydrous basis) . The SMILES string is FC(F)(F)S(=O)(=O)OYb(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F .


Chemical Reactions Analysis

Ytterbium(III) trifluoromethanesulfonate hydrate has been employed as a Lewis acid catalyst in various studies. It has been used in the synthesis of the dihydropyrimidine (DHPM) derivative monastrol, by Biginelli cyclocondensation . It has also been used in cross-aldol reactions between ketones and aldehydes .


Physical And Chemical Properties Analysis

Ytterbium(III) trifluoromethanesulfonate hydrate is a solid at 20 degrees Celsius . It should be stored under inert gas . The degree of hydration is 1-2 and Yb is 25-28% (approx.) .

Scientific Research Applications

Synthesis of Dihydropyrimidine Derivatives

Ytterbium(III) trifluoromethanesulfonate hydrate is used as a Lewis acid catalyst in the synthesis of dihydropyrimidine (DHPM) derivatives, such as monastrol, through Biginelli cyclocondensation reactions. This process is significant in medicinal chemistry due to the biological activity of DHPM compounds .

Cross-Aldol Reactions

The compound serves as a catalyst for cross-aldol reactions between ketones and aldehydes, which are fundamental in creating complex organic molecules with high precision. This application is crucial in the synthesis of various pharmaceuticals and fine chemicals .

Synthesis of β-Keto Enol Ethers

It catalyzes the formation of β-keto enol ethers, which are valuable intermediates in organic synthesis, particularly in the preparation of pharmacologically active compounds .

Asymmetric Synthesis of β-Lactams

Ytterbium(III) trifluoromethanesulfonate hydrate is employed with silylated chinchona alkaloids to catalyze asymmetric syntheses of substituted β-lactams from acid chlorides and aryl imines. β-Lactams are a class of antibiotics that include penicillin derivatives, cephalosporins, monobactams, and carbapenems .

Catalysis of Friedel-Crafts Acylations

The compound is used as a catalyst for Friedel-Crafts acylations, an important reaction in the field of aromatic chemistry used to introduce acyl groups into aromatic rings .

Glycosidation Reactions

It acts as a catalyst for glycosidation reactions, which are essential in the synthesis of glycosides, molecules that play a vital role in biological systems and drug design .

Each application mentioned above highlights the versatility and importance of Ytterbium(III) trifluoromethanesulfonate hydrate in various fields of scientific research.

MilliporeSigma - Ytterbium(III) trifluoromethanesulfonate hydrate MilliporeSigma - Ytterbium(III) trifluoromethanesulfonate MilliporeSigma - Ytterbium(III) trifluoromethanesulfonate hydrate

Safety and Hazards

Ytterbium(III) trifluoromethanesulfonate hydrate can cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Ytterbium(III) trifluoromethanesulfonate hydrate has been used in various studies as a catalyst and a Lewis acid. Future research could explore its potential in other types of reactions and syntheses .

properties

IUPAC Name

trifluoromethanesulfonic acid;ytterbium;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.H2O.Yb/c3*2-1(3,4)8(5,6)7;;/h3*(H,5,6,7);1H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQKYOUQBOFVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.O.[Yb]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F9O10S3Yb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ytterbium(III) trifluoromethanesulfonate hydrate(1:3:x)

CAS RN

252976-51-5
Record name Ytterbium(III) trifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ytterbium(III) trifluoromethanesulfonate hydrate(1:3:x)
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Ytterbium(III) trifluoromethanesulfonate hydrate(1:3:x)
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Ytterbium(III) trifluoromethanesulfonate hydrate(1:3:x)
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Ytterbium(III) trifluoromethanesulfonate hydrate(1:3:x)
Reactant of Route 5
Ytterbium(III) trifluoromethanesulfonate hydrate(1:3:x)
Reactant of Route 6
Ytterbium(III) trifluoromethanesulfonate hydrate(1:3:x)

Q & A

Q1: Can you elaborate on the electrochemical properties and applications of Ytterbium(III) trifluoromethanesulfonate hydrate?

A1: Research indicates that Ytterbium(III) trifluoromethanesulfonate hydrate exhibits potential in electrochemistry. A study demonstrated its utility in constructing a layered film on a gold electrode using 4-aminothiophenol (P-ATP) []. This P-ATP/Yb(OTf)3 modified electrode displayed "superb activity" towards hydroquinone (HQ) oxidation with enhanced stability and reproducibility, attributed to the covalent and coordination reactions facilitated by the Ytterbium compound []. This suggests promising applications in electrochemical sensing and catalysis.

Q2: What are the advantages of using Ytterbium(III) trifluoromethanesulfonate hydrate in organic synthesis?

A2: Ytterbium(III) trifluoromethanesulfonate hydrate serves as a potent Lewis acid catalyst in organic reactions []. Notably, organoytterbium reagents, generated by reacting Ytterbium(III) trifluoromethanesulfonate hydrate with organolithiums or organomagnesiums, demonstrate enhanced diastereoselectivity in carbonyl additions to chiral ketones and aldehydes []. This property is particularly valuable in asymmetric synthesis, where controlling stereochemistry is crucial for obtaining desired product isomers.

Q3: How does the hydration state of Ytterbium(III) trifluoromethanesulfonate affect its reactivity?

A3: While the provided abstracts don't directly address the impact of hydration state on reactivity, it's important to note that Ytterbium(III) trifluoromethanesulfonate hydrate readily absorbs moisture []. This hydration can influence its solubility and Lewis acidity, potentially affecting its catalytic activity and selectivity. Researchers should carefully consider the hydration state and storage conditions of the compound to ensure consistent and reproducible results in their experiments.

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